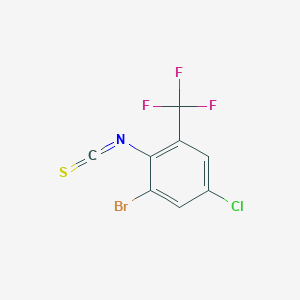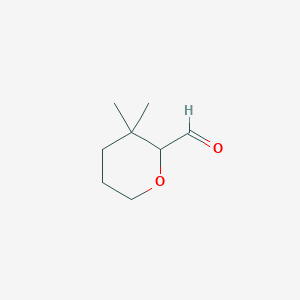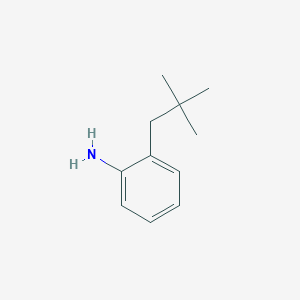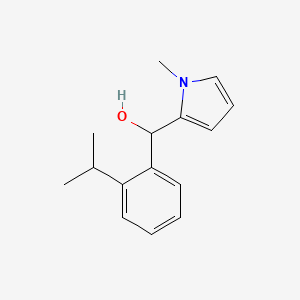
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-isopropylphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the ketone regenerates the hydroxymethyl group .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions due to its structural similarity to known bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the hydroxymethyl group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be compared to other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-Methyl-1-pyrrolyl-(2-iso-propylphenyl)methanol: The position of the methyl group on the pyrrole ring is different, leading to variations in reactivity and binding interactions.
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol: The isopropyl group is located at a different position on the phenyl ring, affecting the compound’s overall shape and properties.
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(1-methylpyrrol-2-yl)-(2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(17)14-9-6-10-16(14)3/h4-11,15,17H,1-3H3 |
InChI-Schlüssel |
WOQCQHKGLOXLHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CN2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)
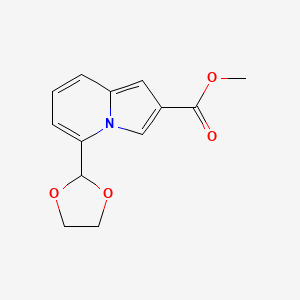

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
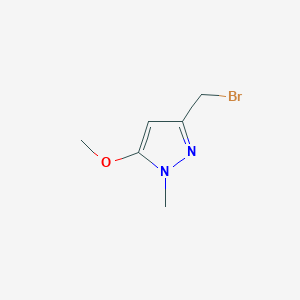
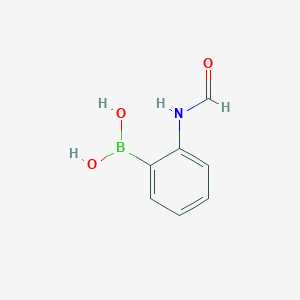
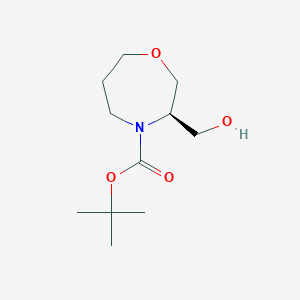
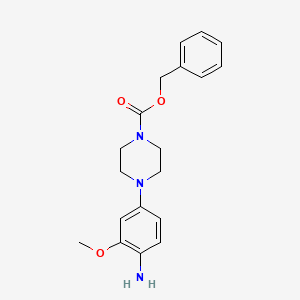
![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)


